N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide
Overview
Description
N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazolopyrimidine Derivatives: These derivatives have been studied for their antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
N-(1-Methoxypropan-2-YL)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropan-2-yl and phenyl groups contribute to its versatility and potential for diverse applications .
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(9-23-2)19-15(21)13-8-18-17-20(16(13)22)14(10-24-17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMIAFSZNOXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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